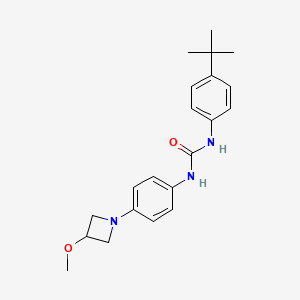

1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival, proliferation, and differentiation of B cells.

Scientific Research Applications

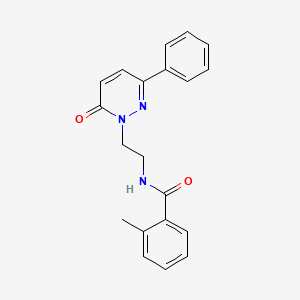

Biginelli-Type Synthesis

- A study by Kolosov et al. (2015) explores the ternary condensation in Biginelli-type synthesis, which could be relevant for understanding the synthesis mechanisms of similar compounds (Kolosov et al., 2015).

Synthesis of Urea Derivatives

- Azam et al. (2009) investigated the synthesis of urea derivatives, which might provide insights into the synthesis process of similar compounds (Azam et al., 2009).

- Smith et al. (2013) discussed the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, which could provide information on the chemical behavior of similar compounds (Smith et al., 2013).

Development of Novel Inhibitors

- Holladay et al. (2011) investigated aryl phenyl ureas as inhibitors of mutant and wild type BRAF kinase, which might indicate potential applications of similar compounds in therapeutic contexts (Holladay et al., 2011).

Synthesis of Novel Heterocycles

- Novikov et al. (1994) reported the synthesis of substituted 1,2,4-triazolidinones from carbamoyl chloride derivatives, which could be related to the synthesis and application of similar compounds (Novikov et al., 1994).

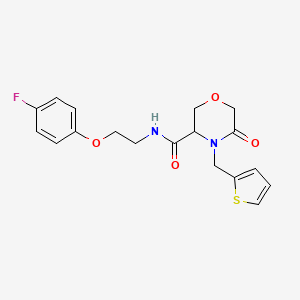

Inhibition of Translation Initiation

- Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of eIF2α kinase, which suggests possible applications of similar compounds in cancer treatment (Denoyelle et al., 2012).

Inhibitors of Rho Associated Protein Kinases

- Pireddu et al. (2012) found that pyridylthiazole-based ureas act as inhibitors of Rho associated protein kinases, indicating the potential use of similar compounds in pharmacological applications (Pireddu et al., 2012).

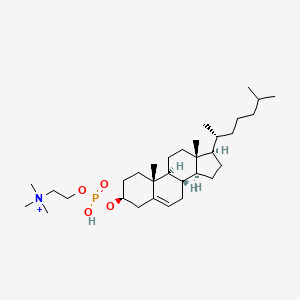

Enantiomerically Pure Reagents for Asymmetric Synthesis

- Chu et al. (1992) discussed the synthesis and application of enantiomerically pure dihydropyrimidinones, which could be relevant for asymmetric synthesis of similar compounds (Chu et al., 1992).

SHG Active β-diketone

- Kagawa et al. (1993) described the molecular structure and second-order harmonic generation (SHG) efficiency of a β-diketone, which could offer insights into the properties of similar compounds (Kagawa et al., 1993).

FGF-1 Receptor Tyrosine Kinase Inhibition

- Batley et al. (1997) discovered a molecule inhibiting the FGF-1 receptor tyrosine kinase, suggesting potential applications for similar compounds in targeting specific receptors (Batley et al., 1997).

properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,3)15-5-7-16(8-6-15)22-20(25)23-17-9-11-18(12-10-17)24-13-19(14-24)26-4/h5-12,19H,13-14H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMPWGQKNVBENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2461246.png)

![2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2461248.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461249.png)

![2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2461250.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2461259.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2461261.png)